4-(4-Fluorophenoxy)-3-nitrobenzenecarbaldehyde oxime
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Overview
Description
4-(4-Fluorophenoxy)-3-nitrobenzenecarbaldehyde oxime is an organic compound with the molecular formula C13H9FN2O4 It is characterized by the presence of a fluorophenoxy group, a nitro group, and an oxime functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenoxy)-3-nitrobenzenecarbaldehyde oxime typically involves multiple steps. One common method starts with the nitration of 4-fluorophenol to produce 4-fluoro-3-nitrophenol. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with 4-fluorobenzaldehyde to form 4-(4-fluorophenoxy)-3-nitrobenzaldehyde. Finally, the aldehyde group is converted to an oxime using hydroxylamine hydrochloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenoxy)-3-nitrobenzenecarbaldehyde oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The oxime group can be oxidized to a nitroso group using oxidizing agents like hydrogen peroxide.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Hydrogen peroxide, acetic acid.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
Reduction: 4-(4-Fluorophenoxy)-3-aminobenzenecarbaldehyde oxime.
Oxidation: 4-(4-Fluorophenoxy)-3-nitrosobenzenecarbaldehyde oxime.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorophenoxy)-3-nitrobenzenecarbaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)-3-nitrobenzenecarbaldehyde oxime is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may participate in redox reactions, while the oxime group can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenoxy)-3-nitrobenzaldehyde: Lacks the oxime group, making it less versatile in certain chemical reactions.
4-(4-Fluorophenoxy)-3-aminobenzenecarbaldehyde oxime:
4-(4-Fluorophenoxy)-3-nitrosobenzenecarbaldehyde oxime: Contains a nitroso group, which can participate in different types of chemical reactions compared to the nitro group.
Uniqueness
4-(4-Fluorophenoxy)-3-nitrobenzenecarbaldehyde oxime is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both a nitro group and an oxime group allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(NZ)-N-[[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-10-2-4-11(5-3-10)20-13-6-1-9(8-15-17)7-12(13)16(18)19/h1-8,17H/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWKLFLYESWZIP-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)/C=N\O)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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